![molecular formula C8H9N3OS B2863540 3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 307342-26-3](/img/structure/B2863540.png)
3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
“3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is an organic chemical compound . It is used as a synthesis intermediate .
Synthesis Analysis
The synthesis of “3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . This reaction is characterized by step economy, reduced catalyst loading, and easy purification .Molecular Structure Analysis
The molecular structure of “3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” can be represented by the InChI code: 1S/C8H9N3OS/c1-2-6-10-7-5 (3-4-13-7)8 (12)11 (6)9/h2-4,10H,9H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving “3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” are characterized by a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .Scientific Research Applications
Medicinal Chemistry: Antitubercular Agents
Thieno[2,3-d]pyrimidin-4-one derivatives have been explored for their potential as antitubercular agents . These compounds have shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The structural framework of thieno[2,3-d]pyrimidin-4-one provides a versatile scaffold that can be modified to enhance antimycobacterial properties, making it a valuable tool in the development of new therapeutic agents.
Agriculture: Crop Protection Chemicals
In agriculture, thieno[2,3-d]pyrimidin-4-one derivatives could be investigated for their use as crop protection chemicals. While specific studies on “3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” in this context are not readily available, related compounds have been assessed for their biological activities, which could include fungicidal or herbicidal properties .
Material Science: Organic Semiconductors
The electronic properties of thieno[2,3-d]pyrimidin-4-one derivatives suggest potential applications in material science, particularly as organic semiconductors. Their conjugated systems and potential for electron delocalization could make them suitable for use in organic photovoltaic cells or light-emitting diodes (LEDs) .
Environmental Science: Pollutant Degradation
Compounds like “3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” may have applications in environmental science, particularly in the degradation of pollutants. Their chemical structure could interact with various contaminants, facilitating their breakdown and removal from the environment .
Biochemistry: Enzyme Inhibition
In biochemistry, the thieno[2,3-d]pyrimidin-4-one core can be functionalized to create enzyme inhibitors. These compounds can be designed to target specific enzymes within biological pathways, providing a method for studying enzyme functions or developing treatments for diseases where enzyme regulation is required .
Pharmacology: Drug Development
The pharmacological properties of thieno[2,3-d]pyrimidin-4-one derivatives make them candidates for drug development. They can be synthesized and screened for a variety of biological activities, including anticancer, antiviral, and anti-inflammatory effects. The “3-amino-2-ethyl” substitution could potentially influence the compound’s interaction with biological targets, leading to new pharmacological discoveries .
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidin-4-ones have been reported to have significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Mode of Action
Thieno[2,3-d]pyrimidin-4-ones are known to inhibitCytochrome bd oxidase (Cyt-bd) , an enzyme involved in the energy metabolism of Mycobacterium tuberculosis .
Biochemical Pathways
Given its inhibition of cyt-bd, it can be inferred that it disrupts theenergy metabolism of Mycobacterium tuberculosis .
Pharmacokinetics
One study suggests that further work is needed to design new thieno[3,2-d]pyrimidin-4-amines with improved potency and acceptable pharmacokinetics .
Result of Action
Thieno[2,3-d]pyrimidin-4-ones have been found to exhibit significant antimycobacterial activity . Specifically, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine was found to be the most active compound, exhibiting ATP IC50 values from 6 to 18 μM against all strains in the presence of Q203 . This suggests that the compound has a significant effect on the ATP levels in the bacterial cells, disrupting their energy metabolism.
Action Environment
It’s worth noting that the efficacy of antimycobacterial agents can be influenced by factors such as the bacterial strain and the presence of other drugs .
properties
IUPAC Name |
3-amino-2-ethylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-2-6-10-7-5(3-4-13-7)8(12)11(6)9/h3-4H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPZSKCVIHKZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CS2)C(=O)N1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
307342-26-3 |
Source
|
Record name | 3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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